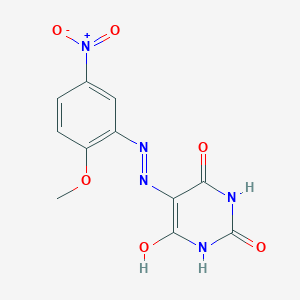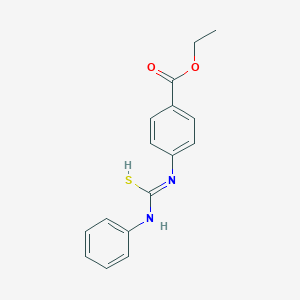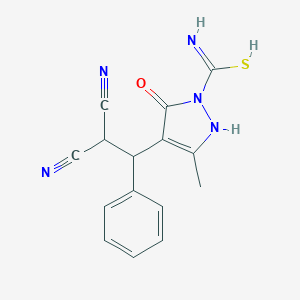
pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a hydrazinylidene group and a methoxy-nitrophenyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with barbituric acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- **5-[(2-methoxy-5-nitrophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione
- **Benzoic acid, 2-[(2-methoxy-5-nitrophenyl)methylene]hydrazide
Uniqueness
What sets pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) apart from similar compounds is its specific substitution pattern and the presence of both methoxy and nitro groups. These functional groups confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H9N5O6 |
|---|---|
Molecular Weight |
307.22g/mol |
IUPAC Name |
6-hydroxy-5-[(2-methoxy-5-nitrophenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N5O6/c1-22-7-3-2-5(16(20)21)4-6(7)14-15-8-9(17)12-11(19)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,19) |
InChI Key |
BWKCSFAAHMKQIR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(3-methylphenyl)thiosemicarbazone]](/img/structure/B465082.png)
![6-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)thiosemicarbazone]](/img/structure/B465101.png)
![4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid](/img/structure/B465106.png)
![4-chloro-N'-{9-[2-(4-chlorobenzoyl)hydrazino]-9-oxononanoyl}benzohydrazide](/img/structure/B465110.png)
![1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone](/img/structure/B465111.png)
![N'-(3-IODOBENZOYL)-6-[(3-IODOPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE](/img/structure/B465133.png)
![3-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzonitrile](/img/structure/B465144.png)
![(4E)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465146.png)
![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465147.png)
![(4E)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465152.png)

![4-[(Anilinocarbonothioyl)amino]benzamide](/img/structure/B465165.png)

![ethyl 2-(acetylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B465210.png)
